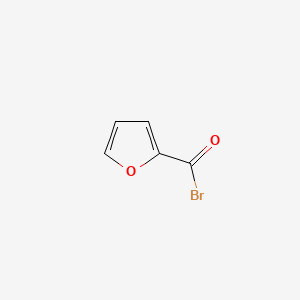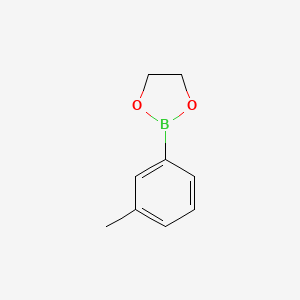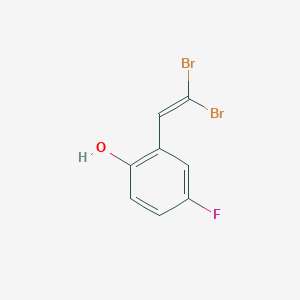
2-(2,2-Dibromovinyl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dibromovinyl)-4-fluorophenol is an organic compound that belongs to the class of gem-dibromoalkenes. These compounds are known for their versatility in organic synthesis, particularly in the formation of trisubstituted alkenes and other complex molecules. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromovinyl)-4-fluorophenol typically involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions. This reaction proceeds in the presence of triphenylphosphine and methylene chloride at low temperatures (0°C) to form the desired dibromoolefin . The reaction can be summarized as follows:
Reactants: 4-hydroxybenzaldehyde, carbon tetrabromide, triphenylphosphine.
Solvent: Methylene chloride.
Conditions: 0°C, short reaction time (5 minutes).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Corey–Fuchs reaction remains a cornerstone for its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromovinyl)-4-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as phenols, to form ether derivatives.
Reduction Reactions: Reduction of the dibromoalkene can lead to the formation of (E)-vinyl bromides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form complex alkenes.
Common Reagents and Conditions
Substitution: Copper acetate as a catalyst, cesium carbonate as a base, and N,N-dimethylformamide as a solvent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts, arylboronic acids, and mild reaction conditions.
Major Products
Ether Derivatives: Formed via substitution reactions with phenols.
(E)-Vinyl Bromides: Formed via reduction reactions.
Complex Alkenes: Formed via cross-coupling reactions.
Scientific Research Applications
2-(2,2-Dibromovinyl)-4-fluorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromovinyl)-4-fluorophenol involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution, reduction, and cross-coupling reactions, allowing the compound to form a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dibromovinyl)phenol: Similar structure but lacks the fluorine atom.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Contains a different aromatic ring system.
Uniqueness
2-(2,2-Dibromovinyl)-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in organic synthesis. The fluorine atom can influence the electronic properties of the compound, making it distinct from other gem-dibromoalkenes .
Properties
Molecular Formula |
C8H5Br2FO |
|---|---|
Molecular Weight |
295.93 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-4-fluorophenol |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4,12H |
InChI Key |
RUJITLLAFJXDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=C(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


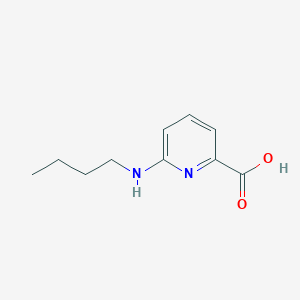
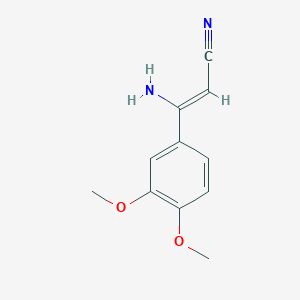
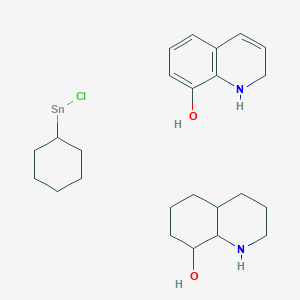
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
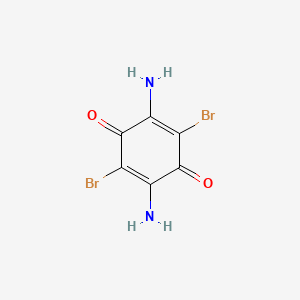
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)

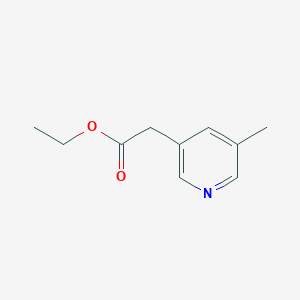
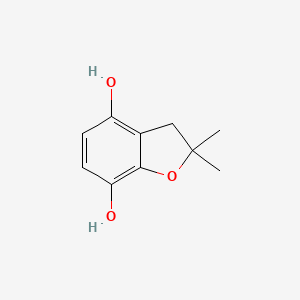
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
